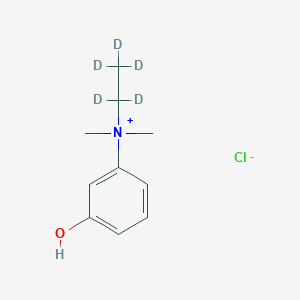
Pericyazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pericyazine-d4 is a deuterated form of pericyazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is a member of the piperidine group of phenothiazines and is known for its sedative properties. This compound is often used in scientific research to study the pharmacokinetics and metabolism of pericyazine due to the presence of deuterium atoms, which can be detected using mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pericyazine-d4 involves the incorporation of deuterium atoms into the pericyazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical reactions to form the final compound. The reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound produced .
Chemical Reactions Analysis
Types of Reactions
Pericyazine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the this compound molecule.
Common Reagents and Conditions
Reduction: Sodium borohydride and other reducing agents under mild conditions to prevent over-reduction.
Substitution: Halogens, alkylating agents, and other reagents under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pericyazine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pericyazine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pericyazine.
Drug Interaction Studies: Used to investigate potential interactions between pericyazine and other drugs.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying pericyazine in biological samples.
Mechanism of Action
Pericyazine-d4, like pericyazine, exerts its effects primarily through the blockade of dopamine receptors in the brain. It acts on the subcortical areas, producing a central adrenergic blockade of alpha-adrenergic receptors and antagonism of dopamine D1 receptors . This leads to a reduction in psychotic symptoms such as hallucinations and delusions. Additionally, this compound has anticholinergic and sedative properties, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Pericyazine-d4 is similar to other phenothiazine derivatives such as chlorpromazine and trifluoperazine. it has unique properties that distinguish it from these compounds:
Chlorpromazine: This compound is more sedating and has a higher affinity for alpha-adrenergic receptors compared to chlorpromazine.
Trifluoperazine: This compound has a different side effect profile, with a lower incidence of extrapyramidal symptoms.
List of Similar Compounds
- Chlorpromazine
- Trifluoperazine
- Fluphenazine
- Thioridazine
This compound’s unique properties make it a valuable tool in scientific research, particularly in the study of pharmacokinetics and drug interactions.
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2 |
InChI Key |
LUALIOATIOESLM-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)([2H])[2H])O)[2H] |
Canonical SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)










![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)
